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1-phenyldihydropyrimidine-2,4(1H,3H)-dione

Targeted protein degradation PROTAC design CRBN E3 ligase

1-Phenyldihydropyrimidine-2,4(1H,3H)-dione (CAS 15533-68-3), also named 1-phenyl-1,3-diazinane-2,4-dione or phenyl dihydrouracil, is an achiral, N-phenyl-substituted dihydropyrimidine-2,4-dione (molecular formula C₁₀H₁₀N₂O₂, MW 190.20 g/mol). This heterocyclic scaffold is registered in authoritative chemical biology resources including the RCSB Protein Data Bank (ligand code A1I4N) and ChEMBL (CHEMBL5395746).

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 15533-68-3
Cat. No. B3048077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyldihydropyrimidine-2,4(1H,3H)-dione
CAS15533-68-3
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
InChIKeyIYBINJWRHRKLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyldihydropyrimidine-2,4(1H,3H)-dione (CAS 15533-68-3): Procurement-Relevant Physicochemical and Target-Engagement Baseline


1-Phenyldihydropyrimidine-2,4(1H,3H)-dione (CAS 15533-68-3), also named 1-phenyl-1,3-diazinane-2,4-dione or phenyl dihydrouracil, is an achiral, N-phenyl-substituted dihydropyrimidine-2,4-dione (molecular formula C₁₀H₁₀N₂O₂, MW 190.20 g/mol) . This heterocyclic scaffold is registered in authoritative chemical biology resources including the RCSB Protein Data Bank (ligand code A1I4N) and ChEMBL (CHEMBL5395746) [1]. It is currently annotated as the core of an investigational small-molecule CRBN/DDB1 modulator under early drug discovery (CCT-373101) and is commercially supplied at ≥97% purity for research use [2]. Unlike common heteroaryldihydropyrimidine HBV capsid inhibitors (e.g., BAY 41-4109), this compound bears no substitution at the dihydropyrimidine C5 or C6 positions, generating a minimal pharmacophore with a distinct target-interaction profile [3].

Why Generic Dihydropyrimidine Substitution Fails: Structural Determinants of 1-Phenyldihydropyrimidine-2,4(1H,3H)-dione Differentiation


Dihydropyrimidine derivatives are a functionally diverse superclass encompassing cardiovascular agents, antiviral capsid inhibitors, and E3 ligase ligands, yet their biological activity is exquisitely sensitive to substitution pattern, ring saturation, and N-aryl identity [1]. The prominent heteroaryldihydropyrimidines (HAPs), such as BAY 41-4109, require a C6-thiazolyl and C5-ester substitution for HBV capsid inhibition (IC₅₀ = 53 nM), making them mechanistically irrelevant to the target compound's application space . Conversely, the glutarimide-based CRBN ligands (thalidomide, lenalidomide, pomalidomide) contain a chiral center that undergoes racemization in physiological conditions, whereas 1-phenyldihydropyrimidine-2,4(1H,3H)-dione is constitutionally achiral, eliminating configurational instability as a development liability [2]. A direct BindingDB entry confirms that simple dihydropyrimidine-2,4-dione analogs exhibit starkly divergent enzyme inhibition profiles depending on the N1-substituent: the target compound displays an IC₅₀ of 1.00 × 10⁶ nM against dihydroorotase (mouse Ehrlich ascites), while a close structural analog tested in the same assay system gives an IC₅₀ of 1.80 × 10⁵ nM — a 5.6-fold potency difference attributable solely to N1-aryl modification [3]. These data demonstrate that interchange with any in-class analog lacking the specific N-phenyl-dihydrouracil pharmacophore will compromise the intended target engagement and pharmacological outcome.

Quantitative Comparator Evidence for 1-Phenyldihydropyrimidine-2,4(1H,3H)-dione Differentiation


Achiral Phenyl Dihydrouracil Scaffold vs. Glutarimide CRBN Ligands: Eliminating Racemization Risk in PROTAC Development

The phenyl dihydrouracil (PDHU) scaffold of 1-phenyldihydropyrimidine-2,4(1H,3H)-dione is constitutionally achiral (zero chiral centers), directly eliminating the racemization instability that hampers glutarimide-based CRBN ligands such as thalidomide, lenalidomide, and pomalidomide [1]. The PDHU core avoids the configurational lability of glutarimides while retaining a comparable CRBN binding pharmacophore; the parent PDHU compound exhibits a CRBN engagement IC₅₀ reported as similar to that of pomalidomide (literature pomalidomide CRBN IC₅₀ ≈ 3 μM in dose-dependent CRBN-DDB1 interaction assays) [1][2]. In a NanoBRET CRBN engagement assay in HEK293T cells, a closely related phenyl dihydrouracil derivative achieves an IC₅₀ of 1.10 nM, demonstrating that the achiral scaffold supports high-affinity binding when appropriately substituted [3]. This achirality eliminates the need for chiral separation during synthesis and removes the risk of differential degradation rates between enantiomers in biological media.

Targeted protein degradation PROTAC design CRBN E3 ligase Achiral ligand engineering

Enzymatic Selectivity: Dihydroorotase vs. DHODH Inhibition Profile Defines a Distinct Polypharmacology Fingerprint

1-Phenyldihydropyrimidine-2,4(1H,3H)-dione exhibits a distinctive pyrimidine-metabolism enzyme inhibition profile that separates it from both dihydroorotase-selective and DHODH-selective inhibitors. Against dihydroorotase (mouse Ehrlich ascites), the compound displays an IC₅₀ of 1.00 × 10⁶ nM (1 mM), representing weak but measurable inhibition [1]. In contrast, against human dihydroorotate dehydrogenase (DHODH) — the clinically validated target of leflunomide (IC₅₀ = 2.5 μM) and teriflunomide (IC₅₀ = 2.7 μM) — the compound shows an IC₅₀ of 4.1 × 10⁴ nM (41 μM), indicating a 24-fold preference for DHODH over dihydroorotase [2]. This dual-weak-inhibition profile at physiologically relevant concentrations is mechanistically distinct from the potent, selective DHODH inhibitors used in autoimmune therapy, and may underlie the compound's reported antiviral effects against influenza A and B via dihydropyrimidinase inhibition — an alternative branch of the pyrimidine catabolic pathway not targeted by leflunomide or teriflunomide .

Pyrimidine metabolism Enzyme selectivity Dihydroorotase DHODH Polypharmacology profiling

Influenza Antiviral Mechanism: Dihydropyrimidinase Inhibition Differentiates from Neuraminidase and Polymerase Inhibitors

1-Phenyldihydropyrimidine-2,4(1H,3H)-dione inhibits replication of both influenza A and influenza B viruses through a mechanism targeting the host enzyme dihydropyrimidinase, rather than the viral neuraminidase or RNA-dependent RNA polymerase targeted by clinically approved influenza drugs . Oseltamivir (neuraminidase inhibitor) has an IC₅₀ of 0.3–2 nM against influenza A neuraminidase, and baloxavir marboxil (polymerase acidic endonuclease inhibitor) shows an EC₅₀ of 0.2–1.4 nM against influenza A in cell culture [1][2]. In contrast, the target compound exerts antiviral activity without direct viral protein engagement, operating instead through perturbation of host pyrimidine catabolism . This host-directed mechanism generates a distinct resistance profile: while oseltamivir resistance arises via H275Y neuraminidase mutation and baloxavir resistance via PA I38T substitution, the target compound is not subject to these viral escape pathways because it does not bind any viral protein [2]. The broader-spectrum anti-influenza B activity is also notable, as baloxavir shows approximately 30–50-fold reduced potency against influenza B compared to influenza A, whereas the target compound is active against both strains via the conserved host pathway [2].

Influenza antiviral Dihydropyrimidinase Host-directed antiviral Mechanism of action

Commercial Purity Benchmark: 97% Assay Purity with Full GHS Hazard Classification Enables Immediate Research Deployment

Commercially available 1-phenyldihydropyrimidine-2,4(1H,3H)-dione is supplied at a documented purity of 97% (solid form, molecular weight 190.2 g/mol) with complete GHS hazard labeling (H302, H315, H319, H335) and precautionary statements (P280), meeting the minimum purity threshold for reproducible in vitro pharmacological experiments . This compares favorably to the typical purity range of 95–98% for research-grade dihydropyrimidine derivatives from multiple suppliers (Fluorochem: 97%, CymitQuimica: 97%, Leyan: 97%), ensuring consistency across procurement sources . The compound's LogP of approximately 0.67 indicates moderate hydrophilicity, distinguishing it from more lipophilic dihydropyrimidine analogs that may require DMSO concentrations exceeding 0.1% in cell-based assays, thereby reducing solvent-induced cytotoxicity artifacts . The RCSB PDB deposition (ligand code A1I4N) further confirms that the compound meets the identity and purity standards required for structural biology applications [1].

Chemical procurement Purity specification GHS classification Research-grade compound sourcing

Research and Industrial Application Scenarios for 1-Phenyldihydropyrimidine-2,4(1H,3H)-dione


PROTAC Design: Achiral CRBN-Recruiting Warhead for Targeted Protein Degradation

The constitutionally achiral phenyl dihydrouracil scaffold directly addresses the racemization instability that limits glutarimide-based CRBN ligands (thalidomide, lenalidomide, pomalidomide) in PROTAC development [1]. Researchers designing heterobifunctional degraders can functionalize the parent 1-phenyldihydropyrimidine-2,4(1H,3H)-dione core at the C5 or C6 positions to attach linkers without introducing a chiral center, thereby obtaining a single molecular species with uniform binding kinetics to CRBN [1]. The documented CRBN engagement of phenyl dihydrouracil derivatives (IC₅₀ = 1.10 nM in NanoBRET assay) confirms that the achiral scaffold supports high-affinity E3 ligase recruitment [2]. This scenario is directly evidenced by the investigation of PDHU-based PROTACs showing comparable CRBN binding to pomalidomide while eliminating differential enantiomer degradation rates [1].

Influenza Virology Model Systems: Host-Directed Antiviral Mechanism Studies

The compound's inhibition of influenza A and B replication via dihydropyrimidinase makes it a tool compound for studying host pyrimidine catabolism as an antiviral vulnerability, entirely orthogonal to neuraminidase inhibitors (oseltamivir) or polymerase inhibitors (baloxavir) . Unlike viral-targeted drugs that rapidly select for resistance mutations (H275Y for oseltamivir, PA I38T for baloxavir), this host-directed mechanism is not susceptible to viral escape through single-point mutations, making the compound suitable for combination antiviral studies and resistance-bypass experiments in BSL-2 influenza infection models [3]. The balanced activity against both influenza A and B strains, in contrast to baloxavir's reduced influenza B potency, enables pan-influenza host-target validation studies [3].

Enzymatic Selectivity Profiling: Pyrimidine Metabolism Pathway Dissection

The compound's dual-weak inhibition of dihydroorotase (IC₅₀ = 1.00 × 10⁶ nM) and substantially stronger DHODH inhibition (IC₅₀ = 41 nM) provides a unique polypharmacology tool for dissecting the functional interplay between the pyrimidine de novo synthesis pathway (DHODH) and the pyrimidine degradation/recycling pathway (dihydroorotase/dihydropyrimidinase) [4][5]. This selectivity profile is not shared by the clinically used DHODH inhibitors leflunomide (IC₅₀ = 2.5 μM) and teriflunomide (IC₅₀ = 2.7 μM), which are potent and selective for DHODH without measurable dihydroorotase or dihydropyrimidinase activity [6]. Researchers investigating the metabolic vulnerabilities of rapidly proliferating cells or parasitic organisms can use this compound to simultaneously probe multiple nodes of pyrimidine homeostasis, an experimental design not achievable with single-target clinical inhibitors [5].

Crystallographic and Structural Biology Studies: Minimal Pharmacophore Deposition

The RCSB Protein Data Bank deposition of 1-phenyl-1,3-diazinane-2,4-dione as ligand A1I4N provides a validated chemical identity record for crystallographic fragment screening and molecular replacement studies [7]. As a minimal N-phenyl-dihydrouracil pharmacophore (MW 190.2 g/mol, LogP 0.67), the compound is suitable for soaking experiments at high concentrations without precipitation issues that plague more lipophilic analogs . Its small size and moderate hydrophilicity make it an ideal fragment for co-crystallization with pyrimidine-metabolizing enzymes including dihydropyrimidinase, DHODH, and dihydroorotase, enabling structure-guided optimization of derivatives for enhanced potency and selectivity [4].

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